

# Guide to Inter-Laboratory Comparison of Hydrocarbon Analysis Results

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This guide provides an objective comparison of inter-laboratory performance in the analysis of hydrocarbons, supported by experimental data from proficiency testing (PT) programs and inter-laboratory comparison studies. It is designed to assist laboratories in evaluating and improving their analytical performance, ensuring the accuracy and comparability of hydrocarbon analysis results. Proficiency testing is a crucial tool for external quality assessment, allowing laboratories to compare their results against a reference value and with their peers.[1][2][3][4] Participation in such schemes is often a requirement for accreditation to standards like ISO/IEC 17025.[5]

### **Data Presentation:**

The following tables summarize quantitative data from a proficiency testing round for the analysis of petroleum hydrocarbons (PHCs) in soil. The data includes the assigned value (the consensus value derived from participant results), the standard deviation for proficiency assessment (a measure of data dispersion), and the number of participating laboratories.

Table 1: Proficiency Test Results for Petroleum Hydrocarbons (PHCs) in Soil (C10-C50)



Sample ID	Assigned Value (mg/kg)	Standard Deviation for Proficiency Assessment (mg/kg)	Number of Laboratories (N)
C31B-A	1250	188	68
C31B-B	875	131	68
C31B-C	1560	234	68
C31B-D	Not Detected	N/A	68

Data adapted from a Proficiency Testing Canada (PTC) Test Group Summary Report.[6]

Table 2: Proficiency Test Results for Volatile Petroleum Hydrocarbons (VPH) in Soil (C6-C10)

Sample ID	Assigned Value (mg/kg)	Standard Deviation for Proficiency Assessment (mg/kg)	Number of Laboratories (N)
C30B-A	75.4	15.1	35
C30B-B	52.1	10.4	35
C30B-C	105	21.0	35
C30B-D	Not Detected	N/A	35

Data adapted from a Proficiency Testing Canada (PTC) Test Group Summary Report.

### **Experimental Protocols:**

The results presented above are typically generated using standardized analytical methods. Below are detailed methodologies for common hydrocarbon analyses.

Method 1: Determination of Total Petroleum Hydrocarbons (TPH) in Soil (Based on ISO 16703)

• Sample Preparation:



- Soil samples are received and homogenized.
- A representative subsample (e.g., 10-30 g) is taken for analysis.
- The sample is dried to determine the moisture content, and results are reported on a dry weight basis.
- The dried sample is then subjected to solvent extraction.

#### Extraction:

- Soxhlet extraction or pressurized fluid extraction are commonly used.
- A non-polar solvent, such as hexane or a hexane/acetone mixture, is used to extract the hydrocarbons from the soil matrix.
- The extract is then concentrated to a smaller volume.

#### Clean-up:

- The concentrated extract is passed through a column containing silica gel or Florisil to remove polar, non-petroleum organic matter that could interfere with the analysis.
- Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID):
  - The cleaned-up extract is injected into a gas chromatograph.
  - The GC is equipped with a non-polar capillary column.
  - The oven temperature is programmed to ramp up, separating the hydrocarbons based on their boiling points.
  - The separated hydrocarbons are detected by a flame ionization detector (FID).
  - Quantification is performed by comparing the total area of the chromatogram to a calibration curve prepared from a standard hydrocarbon mixture.

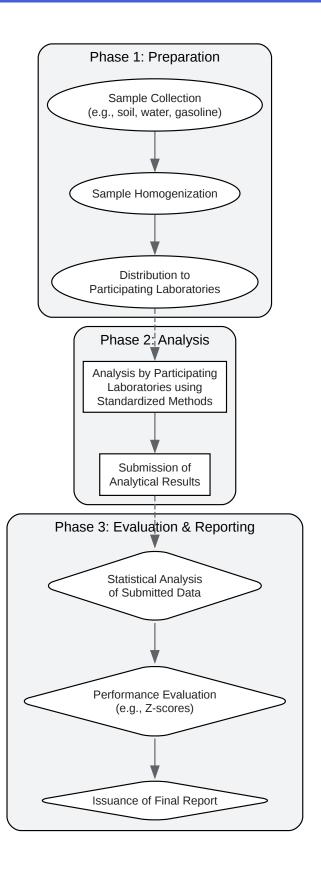
Method 2: Determination of Benzene, Toluene, and Total Aromatics in Gasoline (Based on ASTM D5769)



- · Sample Preparation:
  - The gasoline sample is homogenized.
  - An internal standard (e.g., deuterated aromatic compounds) is added to a known volume of the sample.[7]
- Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
  - A small aliquot of the prepared sample is injected into the GC-MS system.
  - The GC separates the components of the gasoline.
  - The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode to identify and quantify the target aromatic compounds.
  - The mass spectrometer's ability to selectively detect specific ions allows for the accurate quantification of aromatics even in complex gasoline matrices containing oxygenates.
- · Quantification:
  - The concentrations of benzene, toluene, and other individual aromatic compounds are determined by comparing their peak areas to those of the internal standard and referencing a calibration curve.
  - The total aromatic content is calculated by summing the concentrations of all identified aromatic compounds.[7]

### **Mandatory Visualization:**

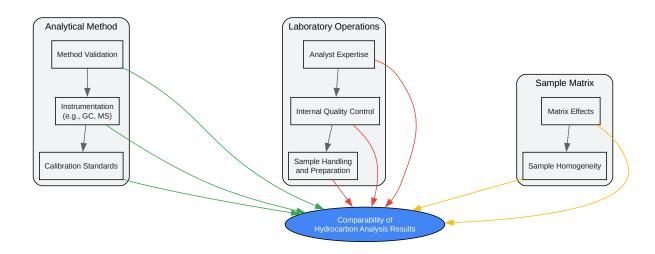




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Caption: Experimental Workflow for an Inter-Laboratory Comparison Study.





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Caption: Factors Affecting the Comparability of Hydrocarbon Analysis Results.

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